3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride

Reference Standard Characterisation Impurity Quantification HPLC/UV Method Validation

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride (CAS 96300-88-8) is the hydrochloride salt of the pyridine-2-methanol derivative that constitutes the principal hydroxymethyl impurity of the proton-pump inhibitor Omeprazole. The free base (CAS 86604-78-6) is a documented degradation product of Omeprazole under both long-term (25 °C/60% RH) and accelerated (40 °C/75% RH) storage conditions.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 96300-88-8
Cat. No. B123287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride
CAS96300-88-8
Synonyms4-Methoxy-3,5-dimethyl-2-pyridinemethanol Hydrochloride
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CO.Cl
InChIInChI=1S/C9H13NO2.ClH/c1-6-4-10-8(5-11)7(2)9(6)12-3;/h4,11H,5H2,1-3H3;1H
InChIKeyQDZLOVCSHPNYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride (CAS 96300-88-8) – Identity and Core Position in Omeprazole Analytical Workflows


3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride (CAS 96300-88-8) is the hydrochloride salt of the pyridine-2-methanol derivative that constitutes the principal hydroxymethyl impurity of the proton-pump inhibitor Omeprazole [1]. The free base (CAS 86604-78-6) is a documented degradation product of Omeprazole under both long-term (25 °C/60% RH) and accelerated (40 °C/75% RH) storage conditions . The hydrochloride salt is supplied as a characterised reference standard with traceability to pharmacopoeial monographs (USP/EP), enabling its use in analytical method development, method validation, and quality-control release testing for Omeprazole drug substance and finished product [1].

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride – Why In-Class Compounds Cannot Be Interchanged for Regulated Analytical Work


The free base (86604-78-6) and the chloromethyl analog (86604-75-3) are structurally related pyridine intermediates that share the same Omeprazole synthesis pathway, yet they diverge in molecular identity, reference-standard pedigree, and physical form – all of which directly affect quantitative analytical accuracy and regulatory compliance. The free base lacks the hydrochloride counterion, altering its molecular weight (167.2 vs. 203.7 g mol⁻¹) and chromatographic retention behaviour [1][2]. The chloromethyl analog possesses a reactive chlorine substituent that eliminates it as a direct quantification surrogate for the hydroxymethyl impurity [3]. Pharmacopoeial impurity methods specify the exact chemical form of the reference standard; substituting the free base or the chloromethyl compound introduces a systematic bias in purity determination, invalidating method suitability criteria under ICH Q2(R1) and pharmacopoeial general chapters [1].

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride – Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight and Counterion Identity Differentiate the HCl Salt from the Free Base for Gravimetric and Chromatographic Quantification

The hydrochloride salt (CAS 96300-88-8) possesses a molecular weight of 203.67 g mol⁻¹ due to the formal addition of HCl (36.46 g mol⁻¹) to the free base (167.21 g mol⁻¹) [1]. In contrast, the free base (CAS 86604-78-6) has a molecular weight of 167.2 g mol⁻¹ [2]. This 21.8% mass difference means that, when used as a reference standard, the HCl salt requires a mathematically different response factor to express impurity content relative to the free-base form of the analyte. Using the free base directly without correction would overestimate the impurity mass by ~21.8% in gravimetric preparations, introducing a systematic error that violates system suitability criteria for Omeprazole impurity methods [1].

Reference Standard Characterisation Impurity Quantification HPLC/UV Method Validation

Reference-Standard Traceability to Pharmacopoeial Monographs Provides Regulatory-Grade Qualification Unavailable with the Free Base

The HCl salt (96300-88-8) is explicitly offered as a reference standard with optional traceability against USP or EP pharmacopoeial standards, accompanied by a certificate of analysis compliant with ISO 17034 guidelines [1]. The free base (86604-78-6) is supplied as a technical-grade intermediate with a typical purity of ≥99% but lacks formal pharmacopoeial co-qualification [2]. This distinction is operationalised in ANDA submissions: the FDA expects impurity reference standards to be characterised against a recognised pharmacopoeial monograph; a technical-grade free base cannot satisfy this requirement without in-house full characterisation, adding 4–8 weeks of method qualification work [1].

Pharmacopoeial Compliance Reference Standard Qualification ANDA/NDA Filing

Crystalline Salt Form Offers Non-Deliquescent Handling Advantage Over the Hygroscopic Free Base

The hydrochloride salt is reported as a crystalline, non-deliquescent solid amenable to long-term bulk storage, a property explicitly cited as an advantage for industrial handling in patent literature [1]. In contrast, the free base (86604-78-6) is described as a white-to-brown powder with a melting point of 56.5–60.5 °C, indicating a lower melting range that can complicate storage under ambient tropical conditions (ICH Zone IVb, 30 °C/75% RH) [2]. No quantitative water-uptake data are available for a direct head-to-head comparison; however, the non-deliquescence claim for the salt form is a class-level inference supported by the patent’s emphasis on “preservable for a long period” and “readily handleable” characteristics [1].

Solid-State Stability Crystallinity Bulk Handling

Confirmed Omeprazole Degradation Product Identity Directly Links the Compound to Forced-Degradation and Stability-Indicating Method Development

A peer-reviewed isolation study identified the free base (86604-78-6) as one of the two major degradation products of Omeprazole after 3 years at long-term conditions (25 °C/60% RH) and after 8 months at accelerated conditions (40 °C/75% RH) . The same study structurally confirmed the compound by UV, FT-IR, ¹H NMR, ¹³C NMR, LC/MS and elemental analysis . The hydrochloride salt (96300-88-8) is the preferred form for preparing calibration standards in HPLC-UV or LC-MS stability-indicating methods because it dissolves cleanly in typical mobile phases and eliminates the need for HCl addition when matching the ionic form of the Omeprazole hydrochloride drug substance [1].

Forced Degradation Stability-Indicating Methods Impurity Profiling

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride – Highest-Impact Application Scenarios Grounded in Quantitative Evidence


Pharmacopoeial Reference Standard for Omeprazole Impurity Quantification in ANDA/NDA Submissions

When preparing an ANDA for generic Omeprazole, the applicant must demonstrate that the hydroxymethyl impurity is controlled below the identification threshold (0.1% per ICH Q3B). The HCl salt (96300-88-8), supplied with USP/EP traceability and a full certificate of analysis, serves as the primary reference standard for HPLC-UV impurity methods [1]. Its molecular weight of 203.67 g mol⁻¹, which incorporates the HCl counterion, matches the salt form of the Omeprazole drug substance, eliminating the ~21.8% gravimetric correction that would be necessary if the free base were used [1][2].

Stability-Indicating Method Validation Under ICH Climatic Zones

The compound’s documented identity as a long-term degradation product of Omeprazole [1] makes it an essential system-suitability marker in forced-degradation and stability-indicating methods. Laboratories performing ICH Q1A(R2) studies (e.g., 40 °C/75% RH) use the HCl salt to prepare calibration curves and spike recovery samples, confident that the reference standard reflects the actual degradant formed in the drug product [1][2]. The non-deliquescent crystalline nature of the salt [3] further supports consistent weighing across multiple time points in a 36-month stability programme.

Process-Control Reference in Omeprazole Commercial Manufacturing

During commercial-scale Omeprazole synthesis, the hydroxymethyl impurity can arise from incomplete conversion of the chloromethyl intermediate or from hydrolytic side reactions. The HCl salt is employed as an external reference standard in in-process HPLC checks, enabling real-time monitoring of the impurity level at the intermediate stage [1]. Its crystalline, non-hygroscopic form allows bulk procurement and aliquoting into single-use vials without the weighing errors that would accompany a hygroscopic free base [3].

Method Transfer and Cross-Site Harmonisation

When transferring a validated Omeprazole impurity method between QC laboratories, using the exact HCl salt reference standard (rather than a local free-base stock) ensures that the standard preparation protocol is identical across sites. The harmonised molecular weight (203.67 g mol⁻¹) and the common certificate of analysis traceable to USP/EP [1] eliminate inter-laboratory variability in impurity calculation, a critical requirement for regulatory inspections and pharmacopoeial compliance.

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